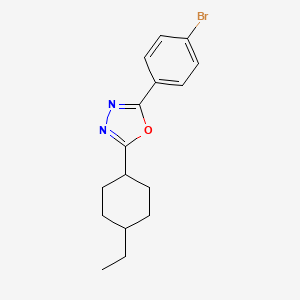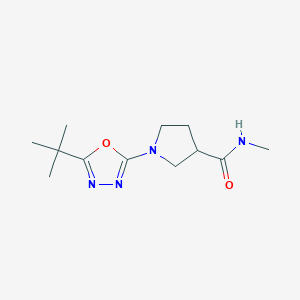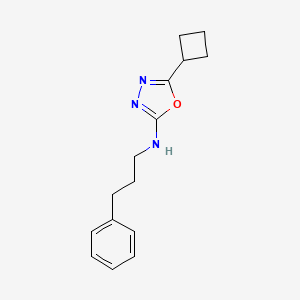![molecular formula C17H20N4O2 B5630975 2-methoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5630975.png)
2-methoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of aldehydes or ketones with primary amines, forming Schiff bases, which are characterized by their C=N bond. For instance, (E)-2-methoxy-6-(R-imino)methylphenols have been synthesized by the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines, followed by reduction to yield 2-methoxy-6-(R-amino)methylphenols (Dikusar, 2012). This method showcases the typical approach to synthesizing compounds within this chemical family.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a similar molecule, 2-(((6-Methoxypyridin-3-yl)imino)methyl)Phenol (MPIMP), was determined, revealing its crystallization in the tetragonal crystal system and the presence of intermolecular hydrogen bonds contributing to its structural stability (Singh et al., 2021). Such studies are critical for understanding the three-dimensional arrangement of atoms within these compounds.
Chemical Reactions and Properties
Schiff bases, including compounds like 2-methoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol, are known for participating in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metal ions. The reactivity of these compounds often depends on the nature of the substituents attached to the imine group and the aromatic ring, influencing their potential applications in catalysis, sensor development, and material science.
Physical Properties Analysis
The physical properties of compounds within this family, such as melting points, solubility, and crystallization behavior, are influenced by their molecular structure. Schiff bases often exhibit solid-state properties that can be analyzed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their thermal stability and potential for use in various applications.
Chemical Properties Analysis
The chemical properties of such compounds are characterized by their functionality and reactivity. The imine group (C=N) in Schiff bases, for example, plays a crucial role in their chemical behavior, including their ability to form complexes with metals and participate in further chemical transformations. These properties are essential for exploring their use in creating novel materials with specific desired characteristics.
References
- Dikusar, E. (2012). Synthesis of (E)-2-methoxy-6-(R-imino)methylphenols and 2-methoxy-6-(R-amino)methylphenols. Russian Journal of General Chemistry. https://consensus.app/papers/synthesis-e2methoxy6riminomethylphenols-dikusar/3b8b8d3c7d86523699dfc5b87a78ce27/?utm_source=chatgpt.
- Singh, M., Anthal, S., Akhileshwari, P., Sridhar, M. A., Vinusha, H. M., Bindya, S., Begum, M., Chandrasekaran, R., Saminathan, M., Kant, R. (2021). Synthesis, Crystal Structure, Hirshfeld Surface, Energy Framework and Molecular Docking of 2-(((6-Methoxy pyridin-3-yl)imino)methyl)Phenol. Global Journal of Science Frontier Research. https://consensus.app/papers/synthesis-crystal-structure-hirshfeld-surface-energy-singh/da47d63ad3d05e07aaeeabb1d8e7c8aa/?utm_source=chatgpt.
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-6-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-15-6-4-5-14(17(15)22)13-19-21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13,22H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUOHBREVZKQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-({[4-(pyridin-2-YL)piperazin-1-YL]imino}methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5630893.png)
![N-ethyl-2-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5630894.png)

![5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5630905.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)

![[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B5630957.png)


